molecular formula C17H26N2O6S2 B2415993 N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797688-61-9

N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No. B2415993
CAS RN: 1797688-61-9
M. Wt: 418.52
InChI Key: JMORRWXPYJLTFK-UHFFFAOYSA-N
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Description

“N-methyl-2-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide” is a compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biological activities .


Chemical Reactions Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine-containing compounds serve as essential building blocks for drug construction. Their synthesis has been widely studied, and they appear in more than twenty classes of pharmaceuticals. Researchers have explored various intra- and intermolecular reactions to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives are valuable for designing novel drugs due to their diverse chemical reactivity and biological activity.

Neurological Disorders

Piperidine-based compounds have shown promise in treating neurological conditions. For instance, some derivatives exhibit activity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), making them potential dual inhibitors for cancer therapy . Further research in this area could lead to novel treatments for neurodegenerative diseases.

Pain Management

Piperidine-based compounds have been studied for their analgesic properties. Understanding their interactions with pain receptors could lead to improved pain management strategies.

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological system they interact with .

Future Directions

Piperidine derivatives continue to be a vital fundament in the production of drugs . Therefore, the development of new synthesis methods and the discovery of new biological applications for these compounds are important future directions in this field .

properties

IUPAC Name

N-methyl-2-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O6S2/c1-18-17(20)14-26(21,22)16-8-10-19(11-9-16)27(23,24)13-5-12-25-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMORRWXPYJLTFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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